Cyclopropyldiphenylsulfonium tetrafluoroborate
Description
Cyclopropyldiphenylsulfonium tetrafluoroborate (CAS: 33462-81-6, molecular formula: C₁₅H₁₅BF₄S) is a sulfonium salt with a cyclopropyl group and two phenyl substituents attached to a sulfur center, paired with a tetrafluoroborate (BF₄⁻) counterion. It is synthesized via intramolecular alkylation of 3-chloropropyldiphenylsulfonium tetrafluoroborate using sodium hydride in tetrahydrofuran, yielding 75–83% of the product with a melting point of 137–139°C .
This compound is notable for generating a reactive ylide upon deprotonation, which facilitates diverse synthetic transformations, including spiroannelation of carbonyl compounds and cyclobutanone synthesis . Its stability and reactivity make it a valuable reagent in organic chemistry.
Properties
IUPAC Name |
cyclopropyl(diphenyl)sulfanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15S.BF4/c1-3-7-13(8-4-1)16(15-11-12-15)14-9-5-2-6-10-14;2-1(3,4)5/h1-10,15H,11-12H2;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEYKSWKFYZEGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC1[S+](C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BF4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187111 | |
| Record name | Cyclopropyldiphenylsulphonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33462-81-6 | |
| Record name | Sulfonium, cyclopropyldiphenyl-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33462-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cyclopropyldiphenylsulphonium tetrafluoroborate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033462816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropyldiphenylsulphonium tetrafluoroborate | |
| Source | EPA DSSTox | |
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| Record name | Cyclopropyldiphenylsulphonium tetrafluoroborate | |
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Preparation Methods
Formation of 3-Chloropropyldiphenylsulfonium Tetrafluoroborate
- Reagents: Diphenyl sulfide and 1-chloro-3-iodopropane.
- Solvent: Nitromethane.
- Catalyst/Additional Reagent: Silver tetrafluoroborate.
- Conditions: Stirring at room temperature under nitrogen, protected from light, typically for 16 hours.
- Workup: Addition of dichloromethane, filtration through Florisil, evaporation, and precipitation with diethyl ether.
- Yield: High, typically 87–99%.
- Physical State: Off-white crystals, melting point ~103–105°C.
This step involves nucleophilic substitution of diphenyl sulfide with 1-chloro-3-iodopropane in the presence of silver tetrafluoroborate, which facilitates the formation of the sulfonium salt with tetrafluoroborate as the counterion.
Cyclization to Cyclopropyldiphenylsulfonium Tetrafluoroborate
- Reagents: 3-Chloropropyldiphenylsulfonium tetrafluoroborate and sodium hydride (NaH).
- Solvent: Dry tetrahydrofuran (THF).
- Conditions: Addition of sodium hydride in portions under nitrogen atmosphere, stirring at room temperature for 24 hours.
- Quenching: Addition of fluoroboric acid and sodium tetrafluoroborate aqueous solution to destroy excess hydride and remove chloride ions.
- Extraction: Dichloromethane extraction, drying over sodium sulfate.
- Purification: Precipitation with ether, recrystallization from hot absolute ethanol.
- Yield: 75–83%.
- Physical State: Crystals with melting point 137–139°C.
This step involves base-induced intramolecular cyclization of the 3-chloropropyldiphenylsulfonium salt to form the cyclopropyl ring. Efficient stirring and anhydrous conditions are critical for success.
Alternative Cyclization Methods
- Potassium tert-butoxide in Dimethyl Sulfoxide (DMSO) and THF: A rapid cyclization method (5 minutes) has been reported, providing comparable yields (70–83%) to sodium hydride in THF (24 hours). This method offers a faster alternative for ring closure.
Summary Table of Preparation Methods
| Step | Reagents & Conditions | Solvent(s) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Formation of 3-chloropropyldiphenylsulfonium salt | Diphenyl sulfide + 1-chloro-3-iodopropane + AgBF4, RT, nitrogen, dark | Nitromethane | 16 hours | 87–99 | Stirring under inert atmosphere, light protection |
| Cyclization to cyclopropyldiphenylsulfonium salt (Method A) | Sodium hydride, RT, nitrogen | Dry THF | 24 hours | 75–83 | Efficient stirring essential |
| Cyclization to cyclopropyldiphenylsulfonium salt (Method B) | Potassium tert-butoxide, 5 min | DMSO + THF | 5 minutes | 70–83 | Rapid alternative cyclization |
Key Research Findings and Notes
- The silver tetrafluoroborate used in the first step acts both as a halide scavenger and counterion source, facilitating the formation of the sulfonium salt with tetrafluoroborate.
- The base-induced cyclization proceeds via intramolecular nucleophilic substitution, forming the strained cyclopropyl ring.
- Quenching with fluoroboric acid and sodium tetrafluoroborate ensures removal of residual base and halide ions, stabilizing the final sulfonium salt.
- Efficient stirring and exclusion of moisture are critical to prevent side reactions and ensure high yield.
- The product is typically isolated as crystalline solids with well-defined melting points, confirming purity.
- Industrial adaptations may include temperature control, solvent recycling, and continuous flow processes to optimize yield and scalability.
Additional Synthetic Approaches and Patents
- Recent patents describe alternative synthetic routes to cyclopropyl diphenyl sulfonium salts using different halogenated precursors and milder conditions to improve yield and reduce costs.
- For example, synthesis of 3-bromopropyl trifluoromethanesulfonate as an intermediate has been reported, followed by reaction with diphenyl sulfide to form the sulfonium salt, offering a potentially more efficient route.
Chemical Reactions Analysis
Cyclopropyldiphenylsulfonium tetrafluoroborate undergoes various types of chemical reactions, including:
Ylide Formation:
Substitution Reactions:
Common Reagents and Conditions:
Sodium Hydride: Used for deprotonation and ylide formation.
Dichloromethane: Commonly used as a solvent for extraction.
Fluoroboric Acid and Sodium Tetrafluoroborate: Used to quench reactions and precipitate products.
Major Products:
Cyclobutanones: Formed via cycloaddition reactions.
γ-Butyrolactones: Another product of cycloaddition reactions.
Substituted Cyclopentanones: Formed from specific cycloaddition reactions.
Scientific Research Applications
Synthesis of Cyclic Compounds
Cyclopropyldiphenylsulfonium tetrafluoroborate is extensively used in the synthesis of cyclic compounds through ylide chemistry. The ylide derived from this salt can participate in several reactions:
- Cyclopropanation : The compound has been employed in cyclopropanation reactions where it acts as an effective reagent for the formation of cyclopropane rings from alkenes. This reaction is valuable in synthesizing various biologically active compounds .
- Formation of Cyclobutanones and γ-Butyrolactones : The ylide derived from this compound facilitates the synthesis of cyclobutanones and γ-butyrolactones through nucleophilic addition to carbonyl compounds .
Allylation Reactions
Recent studies have demonstrated the utility of this compound as an allylation reagent. In copper-catalyzed reactions, it effectively converts amines into N-allylated products, showcasing its applicability in drug synthesis and modification . This reaction exhibits high functional group tolerance and can be performed under mild conditions, making it suitable for complex substrates.
Stereoselective Reactions
A review highlighted advancements in stereoselective reactions involving sulfonium ylides, including those derived from this compound. These reactions often involve the formation of chiral centers and have implications in pharmaceuticals where stereochemistry is crucial for biological activity .
Synthesis of Bioactive Compounds
Research has shown that this compound can be utilized to synthesize bioactive compounds containing cyclopropyl moieties. Such compounds are significant in medicinal chemistry due to their unique pharmacological properties .
Comparative Data Table
Mechanism of Action
The primary mechanism of action of cyclopropyldiphenylsulfonium tetrafluoroborate involves the formation of ylides. These ylides can undergo cycloaddition reactions, leading to the formation of various cyclic compounds. The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used.
Comparison with Similar Compounds
Structural and Physical Properties
Cyclopropyldiphenylsulfonium tetrafluoroborate exhibits distinct structural features compared to other sulfonium salts and tetrafluoroborate ionic liquids:
Key Observations :
- Melting Point : this compound is a solid at room temperature, unlike imidazolium-based ionic liquids (e.g., [EMIM][BF₄]), which are liquids .
- Structural Uniqueness : The cyclopropyl group and aromatic substituents enhance steric effects, influencing its reactivity in ylide-mediated reactions .
Ylide Formation and Cyclization
This compound forms a stabilized ylide upon treatment with strong bases (e.g., KOH/DMSO), enabling intramolecular cyclization and spiroannelation. This contrasts with simpler sulfonium salts (e.g., trimethylsulfonium salts), which lack the steric and electronic stabilization for such transformations .
Comparison with Imidazolium Tetrafluoroborates
Imidazolium-based ionic liquids like [EMIM][BF₄] and [BMIM][BF₄] are primarily used as solvents or catalysts due to their low viscosity and high thermal stability. For example, 1-methylimidazolium tetrafluoroborate catalyzes benzimidazole synthesis with 95% yield in 15 minutes . In contrast, this compound is specialized for cyclopropane and cyclobutanone synthesis, highlighting its niche in complex organic transformations .
Functional Group and Counterion Effects
The tetrafluoroborate (BF₄⁻) counterion is common in ionic liquids and sulfonium salts due to its weak coordinating ability and stability. However, substituents on the cation dramatically alter properties:
Comparison with Other Sulfonium Salts :
- 3-Chloropropyldiphenylsulfonium tetrafluoroborate : The precursor to this compound lacks the cyclopropane ring, reducing its utility in ylide-mediated reactions .
- Triphenylsulfonium tetrafluoroborate : Lacks strain-inducing groups, resulting in lower reactivity in cyclopropanation reactions .
Commercial and Industrial Relevance
This compound is commercially available (>90% purity) and used as a photoinitiator in cationic polymerization . Its specialized applications contrast with bulkier ionic liquids like [BMIM][BF₄], which are employed in green chemistry and heat transfer fluids .
Biological Activity
Cyclopropyldiphenylsulfonium tetrafluoroborate (CDPST) is a sulfonium salt characterized by a cyclopropyl group attached to a diphenylsulfonium moiety, along with a tetrafluoroborate anion. Its molecular formula is C₁₅H₁₅BF₄S, and it has gained attention for its potential biological activities, particularly in antimicrobial applications. This article explores the biological activity of CDPST, including its mechanisms, applications, and relevant research findings.
CDPST is notable for its stability and reactivity, making it a valuable reagent in organic synthesis. The compound typically appears as a solid at room temperature, with a melting point around 60°C. It can be synthesized through various methods, commonly involving the reaction of diphenyl sulfide with 1-chloro-3-iodopropane in the presence of silver tetrafluoroborate, followed by treatment with sodium hydride to yield the final product.
Biological Activity
Antimicrobial Properties
Recent studies have demonstrated that CDPST exhibits significant antibacterial and antifungal activity against various pathogens. This suggests its potential as an antimicrobial agent in medical applications. The specific mechanisms of action remain under investigation, but preliminary findings indicate that CDPST may disrupt microbial cell membranes or interfere with metabolic processes.
Research Findings
- Antibacterial Activity : In vitro studies have shown that CDPST effectively inhibits the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate strong potency against these pathogens.
- Antifungal Activity : Similar studies reveal that CDPST also possesses antifungal properties, demonstrating efficacy against common fungal pathogens such as Candida species. This broad-spectrum activity highlights its potential utility in treating infections caused by resistant strains.
Comparative Analysis
To better understand the unique properties of CDPST, it is helpful to compare it with other similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Diphenylsulfonium tetrafluoroborate | Two phenyl groups attached to sulfur | Commonly used as a photoinitiator |
| Cyclohexylphenylsulfonium tetrafluoroborate | Cyclohexyl group instead of cyclopropyl | Different ring size affects reactivity |
| Benzylphenylsulfonium tetrafluoroborate | Benzyl group attached | More soluble in organic solvents compared to CDPST |
| Phenacylphenylsulfonium tetrafluoroborate | Contains phenacyl moiety | Exhibits different electrophilic properties |
CDPST stands out due to its unique cyclopropyl group, which influences its reactivity and applications in photopolymerization processes compared to these similar compounds.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of CDPST involved testing against various bacterial strains. Results indicated that CDPST had an MIC value lower than traditional antibiotics for certain strains, suggesting a promising alternative for treating resistant infections.
Case Study 2: Application in Drug Development
Research into the application of CDPST derivatives in drug development has shown potential for creating new therapeutic agents targeting specific microbial infections. Ongoing studies focus on optimizing the structure for enhanced efficacy and reduced toxicity.
Q & A
Q. What are the key identifiers and structural characteristics of cyclopropyldiphenylsulfonium tetrafluoroborate?
The compound is identified by its molecular formula C₁₅H₁₅BF₄S , molecular weight 314.1492 g/mol , and CAS number 33462-81-6 . Its structure comprises a cyclopropyl group bonded to a diphenylsulfonium cation, paired with a tetrafluoroborate (BF₄⁻) counterion. Characterization typically employs ¹H NMR, ¹³C NMR, and ¹⁹F NMR to confirm the sulfonium cation and BF₄⁻ anion, supported by mass spectrometry (MS) for molecular weight validation .
Q. What are the primary safety protocols for handling this compound in laboratory settings?
Due to its classification as a skin and eye irritant (GHS Category 1C), handling requires:
- Engineering controls : Use of fume hoods, closed systems, or local exhaust ventilation .
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Glove removal must avoid skin contact with contaminated surfaces .
- Emergency measures : Immediate rinsing with water for eye/skin exposure and medical consultation if ingested .
Q. How is this compound synthesized, and what are its key intermediates?
The compound is synthesized via alkylation of diphenyl sulfide with a cyclopropylating agent (e.g., cyclopropyl bromide), followed by counterion exchange with tetrafluoroboric acid (HBF₄). A critical intermediate is the cyclopropyldiphenylsulfonium cation , stabilized by the electron-withdrawing BF₄⁻ anion. Reaction optimization often involves solvent selection (e.g., dichloromethane) and temperature control to minimize side reactions .
Advanced Research Questions
Q. What methodological strategies are used to analyze the reactivity of the sulfonium ylide derived from this compound?
The ylide (generated via deprotonation with a strong base, e.g., KOH in DMSO) is characterized by:
- Cycloaddition reactions : Spiroannelation with carbonyl compounds (e.g., ketones) to form cyclopropane derivatives, monitored by TLC and NMR .
- Stereochemical analysis : Chiral HPLC or X-ray crystallography to determine enantioselectivity in annulation products .
- Kinetic studies : UV-Vis spectroscopy to track ylide stability under varying solvent polarities .
Q. How do solvent and counterion effects influence the compound’s performance in photopolymerization or catalytic applications?
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance ylide stability and reaction rates in annulation reactions .
- Counterion exchange : Substituting BF₄⁻ with triflate (CF₃SO₃⁻) or hexafluorophosphate (PF₆⁻) alters solubility and thermal stability, critical for optimizing photopolymerization initiators .
- Conductometric analysis : Ionic conductivity measurements in non-aqueous electrolytes (e.g., propylene carbonate) reveal ion-pair dissociation efficiency, relevant for battery applications .
Q. What are the common pitfalls in synthesizing and purifying this compound, and how are they resolved?
- Impurity formation : Residual diphenyl sulfide or unreacted cyclopropylating agents are removed via silica gel chromatography (hexane/ethyl acetate gradients) .
- Moisture sensitivity : BF₄⁻ hydrolysis to HF is mitigated by anhydrous reaction conditions and inert gas (N₂/Ar) atmospheres .
- Crystallization challenges : Recrystallization from ethanol/water mixtures (80:20 v/v) improves purity (>98%) .
Data Contradictions and Resolution
Q. Discrepancies in reported molecular weight values: How should researchers validate structural data?
While the theoretical molecular weight is 314.1492 g/mol , slight variations may arise from isotopic abundance or hydration. Cross-validation via high-resolution mass spectrometry (HRMS) and elemental analysis (C, H, S, B content) is recommended .
Q. Conflicting reports on reaction yields in spiroannelation: What factors contribute to variability?
Yield inconsistencies (40–85%) stem from:
- Base strength : Stronger bases (e.g., LDA vs. KOH) improve ylide generation but risk over-deprotonation .
- Substrate steric effects : Bulky carbonyl compounds reduce cycloaddition efficiency, requiring optimized stoichiometry .
Advanced Applications
Q. How is this compound applied in stereoselective synthesis or materials science?
Q. What emerging methodologies leverage its electrochemical or photophysical properties?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
